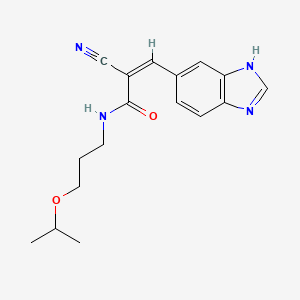

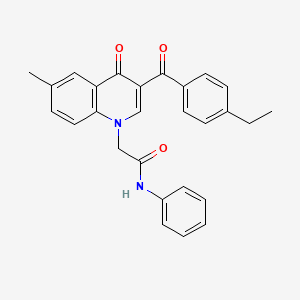

![molecular formula C12H8Cl2O5S B2965872 5-{[(2,6-二氯苯基)磺酰基]甲基}-2-呋喃甲酸 CAS No. 897765-60-5](/img/structure/B2965872.png)

5-{[(2,6-二氯苯基)磺酰基]甲基}-2-呋喃甲酸

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

“5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” is an organic compound . It belongs to the class of organic compounds known as furoic acids . These are organic compounds containing a furoic acid moiety, with a structure characterized by a furan ring bearing a carboxylic acid group at the C2 or C3 carbon atom .

Synthesis Analysis

The synthesis of such compounds often involves the Suzuki–Miyaura (SM) cross-coupling, which is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This process uses a variety of organoboron reagents, which are relatively stable, readily prepared, and generally environmentally benign .Molecular Structure Analysis

The molecular formula of “5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” is C12H8Cl2O5S . It has an average mass of 335.160 Da and a monoisotopic mass of 333.946960 Da .Physical And Chemical Properties Analysis

The physical and chemical properties of “5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” are characterized by its molecular formula C12H8Cl2O5S . It has an average mass of 335.160 Da and a monoisotopic mass of 333.946960 Da .科学研究应用

合成和化学性质

对相关磺酰胺和呋喃酸衍生物的研究突出了它们在复杂分子合成中的重要性,以及它们在开发具有独特性能的材料中的应用。例如,磺酰胺的合成及其抗病毒活性表明磺酰胺衍生物在药物应用中的潜力 (Chen 等人,2010)。此外,对 5-取代-2,5-二氢-2-呋喃甲酸的工作展示了呋喃酸衍生物在有机合成中的多功能性,为具有独特光谱性质的新型化合物提供了途径 (Masamune, Ono, & Matsue, 1975)。

在材料科学和催化中的应用

新型材料的开发,例如用于质子交换膜的磺化聚合物,强调了磺酸根基团在增强聚合物材料功能方面的应用,对能源和环境技术具有影响 (Ghassemi & McGrath, 2004)。类似地,磺化氧化石墨烯在由 5-(羟甲基)-2-糠醛制备生物燃料中的催化性能突出了磺化材料在可持续化学和燃料合成中的作用 (Antunes 等人,2014)。

药物化学和药物设计

在药物化学中,砜和呋喃衍生物因其生物活性和作为候选药物的潜力而受到探索。例如,含有砜基的四唑衍生物已被研究其与生物靶标的相互作用,为药物设计策略提供了见解 (Al-Hourani 等人,2015)。

作用机制

Target of Action

The primary target of 5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid is the N-terminal methionine of nascent proteins . This compound interacts with these proteins and often cleaves the N-terminal methionine when the second residue in the primary sequence is small and uncharged .

Mode of Action

5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid interacts with its targets by removing the N-terminal methionine from nascent proteins . This interaction results in changes to the protein structure, potentially altering its function.

Biochemical Pathways

It is known that the removal of the n-terminal methionine can have significant effects on protein function . This could potentially affect a variety of biochemical pathways, depending on the specific proteins targeted.

Result of Action

The molecular and cellular effects of 5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid’s action are largely dependent on the specific proteins it targets. By removing the N-terminal methionine from nascent proteins, the compound can potentially alter protein function . This could result in a variety of cellular effects, ranging from changes in cell signaling to alterations in cell structure or function.

未来方向

The future directions in the study and application of “5-{[(2,6-Dichlorophenyl)sulfonyl]methyl}-2-furoic acid” and similar compounds could involve further exploration of the Suzuki–Miyaura (SM) coupling reaction . This reaction is a key process in the synthesis of such compounds and offers a wide range of possibilities for the development of new organic compounds .

属性

IUPAC Name |

5-[(2,6-dichlorophenyl)sulfonylmethyl]furan-2-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H8Cl2O5S/c13-8-2-1-3-9(14)11(8)20(17,18)6-7-4-5-10(19-7)12(15)16/h1-5H,6H2,(H,15,16) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NGHVBUYUARLTIX-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C(=C1)Cl)S(=O)(=O)CC2=CC=C(O2)C(=O)O)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H8Cl2O5S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

335.2 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

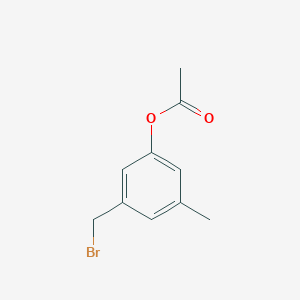

![3-chloro-N-[3-(trifluoromethyl)phenyl]propanamide](/img/structure/B2965791.png)

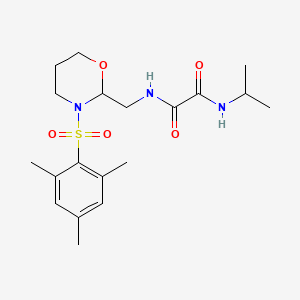

![2-Chloro-N-[[1-(2-cyanophenyl)piperidin-4-yl]methyl]propanamide](/img/structure/B2965793.png)

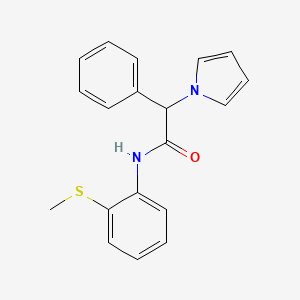

![1-(4-((4-(1H-benzo[d]imidazol-2-yl)piperidin-1-yl)sulfonyl)phenyl)ethanone](/img/structure/B2965797.png)

![N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)-2-(3-methoxyphenoxy)acetamide](/img/structure/B2965804.png)

![5-{[3-(1-benzofuran-2-yl)-1-phenyl-1H-pyrazol-4-yl]methylidene}-1,4-dimethyl-2,6-dioxo-1,2,5,6-tetrahydropyridine-3-carbonitrile](/img/structure/B2965810.png)

![1-(3,4-dimethoxyphenyl)-N-(4-ethoxyphenyl)-3,4-dihydropyrrolo[1,2-a]pyrazine-2(1H)-carboxamide](/img/structure/B2965812.png)